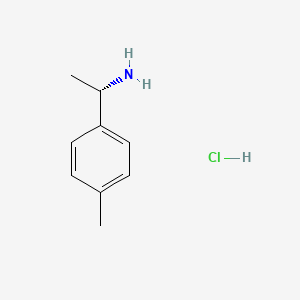

(S)-1-(p-Tolyl)ethanamine hydrochloride

Description

Fundamental Principles of Chirality and Stereochemistry in Organic Research

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. lumenlearning.comlibretexts.org This structural characteristic arises from the presence of a stereogenic element, most commonly a carbon atom bonded to four different substituents. wikipedia.org Molecules that are mirror images of each other are known as enantiomers. lumenlearning.com Enantiomers share identical physical properties such as melting point and boiling point in an achiral environment, but they can exhibit vastly different biological activities due to their interactions with other chiral molecules in biological systems, such as enzymes and receptors. openaccessgovernment.orgwikipedia.org

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial for understanding the properties and interactions of chiral compounds. libretexts.org The spatial arrangement of atoms can significantly influence a molecule's function, a principle of paramount importance in drug discovery and development. rsc.org

Evolution of Stereoselective Synthesis and Chiral Resolution Methodologies

The demand for enantiomerically pure compounds has driven the evolution of stereoselective synthesis, which aims to produce a specific stereoisomer of a product. icjs.us Early methods often relied on the separation of racemic mixtures—equal mixtures of two enantiomers—through processes like preferential crystallization, a technique famously employed by Louis Pasteur. wikipedia.org

Over time, more sophisticated methods have been developed. Chiral pool synthesis utilizes naturally occurring chiral molecules as starting materials. icjs.us The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, has also become a common strategy. icjs.us Furthermore, the development of catalytic asymmetric hydrogenation and other transition metal-catalyzed reactions has provided highly efficient routes to chiral amines and other enantiopure compounds. acs.org

Kinetic resolution, a process where one enantiomer in a racemic mixture reacts faster than the other, is another important technique. When combined with in-situ racemization of the slower-reacting enantiomer, this becomes a powerful method known as dynamic kinetic resolution (DKR), which can theoretically convert a racemate entirely into a single enantiomeric product. encyclopedia.pub Enzymes, such as lipases and transaminases, are often used as catalysts in these resolutions due to their high stereoselectivity. google.com

The Strategic Role of (S)-1-(p-Tolyl)ethanamine Hydrochloride as a Chiral Building Block in Advanced Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its defined stereochemistry allows for the controlled introduction of a chiral center, which is a critical step in the synthesis of many pharmaceuticals and other biologically active compounds. chemimpex.com The amine functional group provides a reactive handle for a wide range of chemical transformations, while the tolyl group can influence the steric and electronic properties of the molecule, guiding the stereochemical course of subsequent reactions.

The hydrochloride salt form enhances the stability and handling of the otherwise basic amine. This is a common strategy for improving the physical properties of amine-containing compounds for storage and use in synthesis.

Overview of Current Research Trajectories Involving this compound

Current research continues to leverage the unique properties of (S)-1-(p-Tolyl)ethanamine and its derivatives. One area of focus is its use in the development of novel chiral ligands for asymmetric catalysis. By incorporating this chiral amine into the structure of a ligand, chemists can create catalysts that promote highly enantioselective transformations.

Another significant research direction involves its application in the synthesis of new pharmaceutical candidates. The chiral amine fragment is a common motif in many drug molecules, and the use of (S)-1-(p-Tolyl)ethanamine as a starting material can streamline the synthesis of enantiomerically pure drug targets. acs.orgopenaccessgovernment.org

Furthermore, recent studies have explored the use of chiral amines, including those structurally related to (S)-1-(p-Tolyl)ethanamine, in the development of new analytical methods. For instance, strategically designed ¹⁹F-labeled chiral amines have been employed for the chiral discrimination of other molecules using NMR spectroscopy. acs.org This highlights the ongoing expansion of the applications of chiral amines beyond their traditional role as synthetic building blocks.

Physicochemical Properties of (S)-1-(p-Tolyl)ethanamine

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol nih.gov |

| Appearance | Colorless liquid chemimpex.com |

| Boiling Point | 105 °C at 27 mmHg chemimpex.com |

| Density | 0.94 g/mL chemimpex.com |

| Refractive Index (n20D) | 1.52 chemimpex.com |

| Optical Rotation ([α]20D) | 37.5° (neat) chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704140 | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-72-9 | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Routes and Enantioselective Preparation of S 1 P Tolyl Ethanamine Hydrochloride

Chemoenzymatic and Biocatalytic Strategies for Enantiomerically Pure (S)-1-(p-Tolyl)ethanamine Hydrochloride

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of (S)-1-(p-Tolyl)ethanamine, both kinetic resolution of a racemic mixture and direct asymmetric synthesis from a prochiral ketone are viable and effective strategies.

Enzyme-Catalyzed Kinetic Resolution for Enhanced Enantiopurity

Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of amines, lipases are frequently employed to catalyze the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted amine and the acylated product. nih.govmdpi.com

For the resolution of racemic 1-(p-tolyl)ethanamine, a lipase such as Novozym-435 can be used. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This chemo-enzymatic method is particularly attractive due to the commercial availability of immobilized enzymes. nih.gov A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. This is often accomplished using a palladium nanocatalyst for racemization in conjunction with the lipase. nih.govorganic-chemistry.org

| Method | Enzyme | Racemization Catalyst | Acyl Donor | Typical Yield | Typical Enantiomeric Excess (ee) |

| Kinetic Resolution | Lipase (e.g., Novozym-435) | - | Methoxyacetate ester | < 50% | >97% |

| Dynamic Kinetic Resolution | Lipase (e.g., Novozym-435) | Palladium Nanoparticles | Methoxyacetate ester | >85% | >97% |

Biotransformations for Stereoselective Amination

A more direct and atom-economical approach than kinetic resolution is the asymmetric synthesis from a prochiral precursor. Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. illinois.edu This method can produce chiral amines with high enantioselectivity. diva-portal.org

The synthesis of (S)-1-(p-Tolyl)ethanamine can be achieved via the asymmetric amination of 4'-methylacetophenone using an (S)-selective ω-transaminase. diva-portal.org The reaction equilibrium can be challenging, but various strategies, such as using isopropylamine as an amine donor (which generates acetone as a co-product that can be removed), can drive the reaction to completion. diva-portal.orgmdpi.com The discovery and engineering of novel transaminases from various sources continue to expand the substrate scope and improve the efficiency of this process. nih.govrsc.org

| Enzyme Type | Substrate | Amine Donor | Key Features | Resulting Enantiomer |

| (S)-selective ω-Transaminase | 4'-Methylacetophenone | L-Alanine or Isopropylamine | High enantioselectivity, mild reaction conditions. nih.gov | (S)-1-(p-Tolyl)ethanamine |

| (R)-selective ω-Transaminase | 4'-Methylacetophenone | L-Alanine or Isopropylamine | Allows for the synthesis of the opposite enantiomer. illinois.edu | (R)-1-(p-Tolyl)ethanamine |

Asymmetric Catalytic Hydrogenation in the Synthesis of this compound Precursors

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically enriched compounds. dicp.ac.cn This approach is widely used for the synthesis of chiral amines through the reduction of prochiral imines, enamines, or related nitrogen-containing unsaturated compounds. nih.gov

Enantioselective Reduction of Imines and Oximes

The asymmetric hydrogenation of a prochiral imine, formed from the condensation of 4'-methylacetophenone and an amine source, is a direct route to (S)-1-(p-Tolyl)ethanamine. The success of this reaction hinges on the selection of a suitable chiral catalyst, typically a complex of a transition metal (like iridium, rhodium, or ruthenium) with a chiral ligand. nih.gov

Iridium complexes bearing chiral phosphine ligands, such as f-binaphane, have demonstrated excellent activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.gov Similarly, palladium complexes with chiral bisphosphine ligands like SegPhos or SynPhos have proven highly effective for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl or N-tosyl imines, achieving enantiomeric excesses of up to 99%. dicp.ac.cndicp.ac.cn The resulting N-protected amines can be readily deprotected under mild conditions to yield the free primary amine hydrochloride. dicp.ac.cn

Development of Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems for asymmetric hydrogenation can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts are dissolved in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the catalytic species. rsc.org Catalysts based on iridium, rhodium, and palladium with chiral phosphorus ligands are prime examples used for imine hydrogenation. dicp.ac.cnnih.gov While highly effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can be a concern, especially in pharmaceutical manufacturing.

Heterogeneous catalysts , in contrast, are in a different phase from the reaction mixture (typically a solid catalyst in a liquid or gas phase), which allows for easy separation and recycling. nih.govacs.org The development of effective heterogeneous enantioselective catalysts is a major area of research. researcher.lifeillinois.edu Strategies include immobilizing chiral homogeneous catalysts on solid supports or modifying the surface of metal catalysts with chiral molecules. While achieving the same level of enantioselectivity as their homogeneous counterparts can be challenging, heterogeneous systems offer significant practical advantages in terms of catalyst recovery and process sustainability. acs.org

| Catalyst Type | Metal/Ligand System (Example) | Phase | Advantages | Disadvantages | Typical ee (%) |

| Homogeneous | [Ir(COD)Cl]₂ / (S,S)-f-binaphane | Liquid | High activity and enantioselectivity, well-defined active sites. acs.org | Difficult to separate from product, potential for metal contamination. | 90-99 |

| Heterogeneous | Pd nanoparticles on chiral support | Solid/Liquid | Easy separation and recycling, process sustainability. illinois.edu | Often lower selectivity, potential for leaching of active species. | up to 95+ |

Diastereoselective Approaches to this compound Synthesis

Diastereoselective synthesis provides an alternative route to enantiomerically pure compounds. This strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com

One of the most effective methods involves the use of Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary reacts with the ketone (4'-methylacetophenone) to form an N-tert-butanesulfinyl ketimine. The sulfinyl group then directs the stereoselective addition of a hydride reagent (e.g., from a borohydride) to the C=N double bond. The resulting diastereomeric sulfinamide is then treated with acid (like HCl) to cleave the chiral auxiliary, yielding the desired enantiomerically pure primary amine hydrochloride. osi.lv This method is highly reliable and provides access to a wide range of chiral amines with high diastereoselectivity.

Another classical diastereoselective approach is the resolution of the racemic amine via diastereomeric salt formation. tcichemicals.com In this method, the racemic 1-(p-tolyl)ethanamine is treated with a chiral acid, such as tartaric acid or a derivative. This forms two diastereomeric salts that possess different physical properties, most notably solubility. researchgate.net These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the free (S)-1-(p-tolyl)ethanamine.

Utilization of Chiral Auxiliaries for Inducing Stereoselectivity

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. sigmaaldrich.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com The auxiliary guides the formation of a specific stereoisomer, and once its role is complete, it can be removed and often recycled. sigmaaldrich.com

A variety of chiral auxiliaries are employed in asymmetric organic synthesis, including Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org These auxiliaries function by creating a chiral environment that biases the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over the other.

For the synthesis of chiral amines like (S)-1-(p-Tolyl)ethanamine, sulfinamides, such as tert-butanesulfinamide, have proven to be effective chiral auxiliaries. The general approach involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinylimine, which is then reduced stereoselectively. The chiral auxiliary is subsequently removed under acidic conditions to yield the desired chiral amine.

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones (Evans') | Aldol reactions, Alkylation | Form well-defined enolates, leading to high diastereoselectivity. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylation | Forms a chiral amide enolate that directs alkylation. wikipedia.org |

| Camphorsultam | Michael additions, Aldol reactions | Provides high stereocontrol due to its rigid bicyclic structure. wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | Readily available and provides high yields and stereoselectivity in the synthesis of primary amines. wikipedia.org |

Diastereomeric Salt Crystallization for Enantiomer Separation

The resolution of racemates through the formation of diastereomeric salts is a classical yet powerful technique for obtaining enantiomerically pure compounds. This method relies on the differential solubility of diastereomeric salts, which are formed by reacting a racemic mixture with a chiral resolving agent. semanticscholar.org The resulting diastereomers, having different physical properties, can be separated by fractional crystallization. semanticscholar.org

The choice of resolving agent and solvent system is critical for a successful resolution. The interaction between the racemic compound and the resolving agent in the solution leads to the formation of supramolecular structures. mdpi.com The efficiency of the separation is influenced by the stability and solubility of these diastereomeric salt pairs in the chosen solvent. semanticscholar.org

In the case of resolving 1-(p-tolyl)ethanamine, chiral acids such as tartaric acid or mandelic acid are commonly used as resolving agents. lookchem.comgavinpublishers.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One diastereomeric salt will preferentially crystallize from the solution due to its lower solubility. This salt is then isolated, and the chiral amine is liberated by treatment with a base. The hydrochloride salt can then be formed by reacting the free amine with hydrochloric acid.

| Resolving Agent | Racemic Compound | Key Outcome |

| (S)-Isopropylidene glycerol hemiphthalate | 1-Phenyl-2-(p-tolyl)ethylamine | High enantiomeric purity (>99% e.e.) and yield (69%). lookchem.com |

| (S)-Mandelic acid | 1-Phenyl-2-(p-tolyl)ethylamine | Selective crystallization of either the (R)- or (S)-enantiomer based on solvent composition. lookchem.com |

| (R,R)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Effective resolution, with the crystallization time often being a key factor. gavinpublishers.com |

Novel Synthetic Transformations Leading to this compound Architectures

Recent advancements in synthetic methodology have focused on developing more efficient and atom-economical routes to chiral amines. These novel transformations often involve catalytic asymmetric reactions that can generate the desired stereocenter with high enantioselectivity in a single step. While direct novel synthetic transformations leading specifically to this compound are not extensively detailed in the provided search results, the development of new methods for synthesizing chiral amines is a vibrant area of research.

One area of innovation is the development of one-pot synthetic procedures. For instance, novel one-pot methods for the synthesis of fluorescent amino acids have been developed, which involve diazotisation and cyclisation procedures. gla.ac.uk While not directly applicable to (S)-1-(p-Tolyl)ethanamine, these methods highlight the trend towards more streamlined and efficient synthetic strategies.

Another approach involves the asymmetric reduction of imines or related precursors using chiral catalysts. This method can provide direct access to enantiomerically enriched amines. The development of new catalysts and reaction conditions continues to improve the scope and efficiency of these transformations.

Application of S 1 P Tolyl Ethanamine Hydrochloride As a Chiral Resolving Agent

Theoretical Framework for Diastereomeric Salt-Based Chiral Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone of stereochemistry, first pioneered by Louis Pasteur. wikipedia.org The fundamental principle involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of another chiral compound, known as the resolving agent. wikipedia.orgpageplace.de This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. wikipedia.org

Unlike enantiomers, diastereomers are not mirror images of each other and possess distinct physical properties, including solubility, melting point, and boiling point. chemconnections.orgwikipedia.org This difference in solubility is the key to their separation. rug.nl By carefully selecting a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved in the mother liquor. wikipedia.orgnih.gov Once the less soluble diastereomeric salt is isolated, the original enantiomer can be recovered by a simple chemical reaction, such as deprotonation, to remove the resolving agent. wikipedia.org The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. researchgate.net

Practical Implementation and Optimization of Resolution Protocols

The successful application of (S)-1-(p-Tolyl)ethanamine hydrochloride as a resolving agent requires careful optimization of several experimental parameters.

Solvent System Effects on Diastereomeric Salt Formation

The choice of solvent is a critical factor that can significantly influence the efficiency of chiral resolution. While the ratio of diastereomer solubilities is theoretically independent of the solvent, in practice, the solvent system affects the solubility of each diastereomer and, consequently, the yield and purity of the crystallized product. rug.nl The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to a higher recovery of the desired enantiomer in a pure form. researchgate.net Screening various organic, aqueous, and mixed-solvent systems is a common practice to identify the optimal conditions for crystallization. onyxipca.com Factors such as solvent polarity, hydrogen bonding capability, and temperature can all impact the selective precipitation of one diastereomer over the other.

Crystallization Kinetics and Thermodynamics in Resolution Processes

The thermodynamics of the system, often visualized through phase diagrams, dictate the maximum possible yield and purity of the resolved enantiomer at equilibrium. chemrxiv.orgrsc.org Ternary phase diagrams, which map the solubilities of both diastereomers in a given solvent, are powerful tools for understanding the solid-liquid equilibrium and designing an effective resolution process. researchgate.netrsc.org These diagrams can reveal the eutectic composition, which represents the point of lowest melting temperature for a mixture and can inform the maximum achievable separation in a single crystallization step. wikipedia.org

Kinetics, the study of reaction rates, also plays a crucial role. The rate of nucleation and crystal growth of the desired diastereomer should ideally be much faster than that of the undesired one. researchgate.net In some cases, even when thermodynamics predict a good separation, the formation of solid solutions—where both diastereomers are incorporated into the same crystal lattice—can limit the achievable enantiomeric excess. chemrxiv.orgchemrxiv.org Understanding and controlling factors like supersaturation, agitation, and seeding can help to overcome kinetic barriers and prevent the nucleation of the undesired diastereomer, leading to a more robust and efficient resolution process. researchgate.net

Case Studies of Enantiomer Resolution Utilizing this compound or its Enantiomer

Chiral amines like (S)-1-(p-Tolyl)ethanamine are frequently employed to resolve racemic acids. A notable application is in the separation of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are chiral carboxylic acids. nih.govnih.gov For instance, the (S)-enantiomer of ibuprofen (B1674241) is the more pharmacologically active form. chemconnections.org While specific examples in the provided search results directly detailing the use of this compound for resolving a particular NSAID are not present, the principle is well-established. The amine would react with the racemic acid to form diastereomeric salts, which are then separated by crystallization.

The following table illustrates the principle of how different resolving agents are used for the resolution of various racemic compounds, a process in which this compound would function similarly as a chiral base.

| Racemic Compound | Resolving Agent | Result |

| Racemic Alcohol | (S)-Mandelic Acid | Forms an insoluble diastereomeric salt with the (S)-alcohol. wikipedia.org |

| Racemic Tartaric Acid | (+)-Cinchotoxine | Enables the separation of tartaric acid enantiomers. wikipedia.org |

| Racemic Carboxylic Acid | Quinidine | The salt of the (+)-acid crystallizes first from aqueous acetonitrile. nih.gov |

| Racemic Methamphetamine | (R,R)-Tartaric Acid | Produces the (R)-Methamphetamine salt. mdpi.com |

Industrial and Academic Impact on Accessing Enantiomerically Pure Compounds

The ability to resolve racemates is of paramount importance in both industrial and academic settings. Diastereomeric salt crystallization remains a widely used method for large-scale production of enantiomerically pure compounds due to its cost-effectiveness and simplicity of operation. chemconnections.orgpageplace.deresearchgate.net The availability of effective and reliable resolving agents like this compound is crucial for the synthesis of single-enantiomer drugs, which can offer improved therapeutic profiles and reduced side effects. acs.org

In academia, chiral resolution techniques are fundamental tools for stereochemical studies and the synthesis of novel chiral molecules. The development and application of new resolving agents and the optimization of resolution protocols continue to be active areas of research, driving innovation in fields ranging from medicinal chemistry to materials science. The insights gained from studying crystallization thermodynamics and kinetics have led to more efficient and predictable resolution processes. chemrxiv.orgrsc.org

** S 1 P Tolyl Ethanamine Hydrochloride in Asymmetric Catalysis: Ligand Design and Mechanistic Insights**

Design and Synthesis of Chiral Ligands Derived from (S)-1-(p-Tolyl)ethanamine Hydrochloride

The development of effective chiral ligands is central to the advancement of asymmetric catalysis. (S)-1-(p-Tolyl)ethanamine serves as a valuable and readily available chiral building block for the synthesis of a diverse range of ligands. Its stereogenic center, located alpha to the amino group, provides a robust scaffold for inducing enantioselectivity in metal-catalyzed reactions. The primary amine functionality offers a convenient handle for the introduction of other donor groups, leading to the formation of powerful bidentate or polydentate ligands.

Development of Chiral Phosphine-Amine Ligands.

Chiral phosphine-amine (P,N) ligands have emerged as a highly successful class in asymmetric catalysis, frequently outperforming their C2-symmetric diphosphine (P,P) or diamine (N,N) counterparts. nih.gov The distinct electronic properties of the soft, π-accepting phosphorus atom and the hard, σ-donating nitrogen atom allow for fine-tuning of the electronic environment at the metal center, which is crucial for both catalytic activity and stereocontrol. nih.gov

The synthesis of P,N-ligands from (S)-1-(p-Tolyl)ethanamine can be achieved through several established synthetic routes. A common strategy involves the reaction of the primary amine with a suitable phosphine-containing electrophile. For instance, the amine can be reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to form a P-N bond, yielding an aminophosphine ligand. nih.gov An alternative and versatile method involves the nucleophilic addition of the amine to a vinylphosphine oxide, followed by stereospecific reduction of the resulting phosphine oxide with a silane reductant. ic.ac.uk This latter approach is particularly useful for creating libraries of optically active P,N-ligands where the chirality can be independently controlled at both the nitrogen-containing backbone and a stereogenic phosphorus center. ic.ac.uk These synthetic methodologies allow the chiral framework of (S)-1-(p-Tolyl)ethanamine to be effectively translated into a modular and tunable ligand architecture. nih.gov

Structural Modification and Derivatization for Catalytic Optimization.

A key advantage of modular ligands derived from (S)-1-(p-Tolyl)ethanamine is the ability to systematically modify their structure to optimize performance for a specific catalytic transformation. nih.gov The rational design of ligands through steric and electronic tuning is a powerful strategy to enhance enantioselectivity and reaction rates. nih.govorgsyn.org

For P,N-ligands, modifications can be introduced at several positions. The substituents on the phosphorus atom have a profound impact on the catalytic outcome. nih.gov For example, replacing the commonly used phenyl groups on the phosphine with more electron-donating alkyl groups (e.g., cyclohexyl) or sterically different aryl or heteroaryl groups (e.g., 2-furyl) can significantly alter the ligand's electronic properties and steric profile. nih.govorganic-chemistry.org This tuning affects the geometry of the metal complex and its interaction with the substrate, directly influencing enantioselectivity. orgsyn.org

Furthermore, derivatization of the (S)-1-(p-Tolyl)ethanamine backbone itself can be explored. Modifications to the p-tolyl group, such as the introduction of electron-withdrawing or electron-donating substituents, can modulate the electronic properties of the nitrogen donor. This ability to create a diverse library of ligands from a single chiral precursor and screen them for a desired reaction is essential for discovering highly effective and selective catalysts. ic.ac.ukorgsyn.org

Catalytic Performance in Enantioselective Transformations

Ligands derived from (S)-1-(p-Tolyl)ethanamine have demonstrated significant potential in a variety of metal-catalyzed enantioselective reactions. The resulting metal complexes create a precisely defined chiral environment that effectively discriminates between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Asymmetric Hydrogenation Reactions Facilitated by this compound Derivatives.

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds, particularly chiral amines and alcohols. dicp.ac.cn Chiral P,N and diamine ligands are extensively used in combination with transition metals like rhodium, ruthenium, and iridium to catalyze these transformations with high enantioselectivity. acs.orgacs.org

Table 1: Representative Asymmetric Hydrogenation of Imines and Ketones using Chiral Amine-Derived Ligands

| Substrate | Catalyst/Ligand System | Solvent | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| N-Diphenylphosphinyl ketimine | Pd(CF3CO2)2 / (S)-SegPhos | TFE | >99 | 96 | dicp.ac.cn |

| Cyclic N-sulfonylimine | Pd(CF3CO2)2 / (S)-SynPhos | TFE | >99 | 97 | dicp.ac.cn |

| Acetophenone | [RuCl2(p-cymene)]2 / Chiral TsDPEN | iPrOH/H2O | 99 | 97 | researchgate.net |

| 1-Tetralone | Ir-Polydiamine Complex | HCOOH/NEt3 | 99 | 97 | nih.gov |

Stereoselective Carbon-Carbon Bond Formations (e.g., Mannich, Michael Additions).

The catalytic asymmetric Mannich and Michael reactions are powerful tools for constructing carbon-carbon bonds to synthesize chiral β-amino carbonyl compounds and 1,5-dicarbonyl compounds, respectively. nih.govsci-hub.ru Chiral ligands derived from amines play a critical role in controlling the stereochemistry of these transformations, often in complexes with metals such as copper. mdpi.comdoaj.org

In the asymmetric Mannich reaction, a copper(I) or copper(II) complex of a chiral P,N or diamine ligand can effectively coordinate both the imine electrophile and the enolate nucleophile. acs.org This coordination creates a rigid, well-defined chiral environment that directs the nucleophilic attack to one face of the imine, resulting in high diastereo- and enantioselectivity. nih.govrsc.org Supramolecular cage structures built from chiral diamines have been shown to form an optimal chiral space for copper-catalyzed decarboxylative Mannich reactions, achieving excellent yields and enantioselectivity. rsc.org Similarly, metal-catalyzed asymmetric Michael additions utilize a chiral ligand to control the conjugate addition of a stabilized carbon nucleophile to an α,β-unsaturated compound, providing an efficient route to complex chiral molecules. sci-hub.ru

Table 2: Representative Asymmetric C-C Bond Forming Reactions

| Reaction Type | Substrate/Nucleophile | Catalyst/Ligand System | Yield (%) | ee (%) / dr | Ref |

|---|---|---|---|---|---|

| Mannich | Glycine Schiff Base / Ketimine | Cu(OAc)2·H2O / Chiral P,N-Ligand | 99 | 99 ee, 98:2 dr | acs.org |

| Mannich | β-Ketoacid / Imine | Cu(OAc)2 / Chiral Amine Cage | 97 | 94 ee | nih.gov |

| Alkyne Addition | Nitrone / Phenylacetylene | CuBr / Chiral StackPhos (P,N) | 92 | 93 ee | nih.gov |

| Michael | Malonate / Nitroalkene | Chiral Diamine-NiBr2 | 91 | 93 ee | sci-hub.ru |

Enantioselective Carbon-Nitrogen Bond Formations (e.g., Hydroamination, C-H Amination).

The direct and enantioselective formation of carbon-nitrogen bonds is of paramount importance for the synthesis of pharmaceuticals and fine chemicals. Chiral ligands derived from precursors like (S)-1-(p-Tolyl)ethanamine are instrumental in developing catalysts for these challenging transformations.

One key reaction is the asymmetric hydroamination of alkenes, which provides a direct, atom-economical route to chiral amines. A highly regio- and enantioselective copper-catalyzed hydroamination of allylic pivalamides has been developed, enabling the efficient construction of chiral 1,2-vicinal diamines. nih.gov The success of this reaction relies on a chiral ligand to control the stereochemistry of the C-N bond formation. Another powerful C-N bond-forming reaction is the Buchwald-Hartwig amination. The use of a palladium catalyst with an axially chiral P,N-ligand (Quinap) has enabled a dynamic kinetic asymmetric version of this reaction for the synthesis of chiral biaryl compounds. acs.org Furthermore, iron complexes featuring chiral tetradentate amine ligands have been shown to catalyze intramolecular C(sp³)-H amination reactions, demonstrating the potential for these ligand scaffolds to facilitate challenging C-H functionalization. acs.org

Table 3: Representative Asymmetric C-N Bond Forming Reactions

| Reaction Type | Substrate | Catalyst/Ligand System | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Hydroamination | Allylic pivalamide | [Cu(OTf)]2·PhMe / Chiral phosphine | 94 | 96 | nih.gov |

| Buchwald-Hartwig Amination | Racemic heterobiaryl triflate | [Pd2(dba)3] / (S)-Quinap | 94 | 98 | acs.org |

| Intramolecular C-H Amination | Sulfamate ester | Chiral Salen-Ru complex | 84 | 98 | acs.org |

Mechanistic Probes into Asymmetric Catalysis Mediated by this compound Derivatives

Gaining a comprehensive understanding of a catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. For asymmetric reactions catalyzed by derivatives of this compound, a combination of spectroscopic and computational techniques has been instrumental in mapping out the reaction pathways, identifying fleeting intermediates, and characterizing the all-important transition states that govern enantioselectivity.

Characterization of Catalytic Intermediates and Transition States

The direct observation and characterization of catalytic intermediates and transition states are often challenging due to their transient nature. However, a synergistic approach combining advanced spectroscopic methods with sophisticated computational modeling has provided invaluable insights into reactions catalyzed by ligands derived from (S)-1-(p-Tolyl)ethanamine.

Spectroscopic Techniques: In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, performed under catalytic conditions, can provide snapshots of the reacting system. For instance, the formation of catalyst-substrate complexes can be monitored by observing shifts in the NMR signals of both the ligand and the substrate. While direct spectroscopic evidence for ligands derived specifically from this compound in catalytic intermediates is not extensively documented in readily available literature, the principles of these techniques are broadly applied in asymmetric catalysis research.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms at the molecular level. These computational studies allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For catalytic systems involving derivatives of (S)-1-(p-Tolyl)ethanamine, DFT calculations can model the approach of the substrate to the chiral catalyst, predict the most favorable transition state geometries leading to the major enantiomer, and quantify the energy differences between the diastereomeric transition states, which ultimately determine the enantiomeric excess of the product.

| Computational Method | Information Gained | Relevance to (S)-1-(p-Tolyl)ethanamine Catalysis |

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states. | Predicts the stereochemical outcome by identifying the lowest energy pathway. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models large systems by treating the reactive center with high-level quantum mechanics and the surroundings with molecular mechanics. | Can provide a more accurate picture of the catalytic environment, including solvent effects. |

This table is a representation of how computational methods are generally applied in the study of asymmetric catalysis. Specific data for this compound derivatives is not available in the provided search results.

Investigation of Noncovalent Interactions in Chiral Induction

The high degree of stereocontrol achieved in many asymmetric catalytic reactions is often attributed to a network of subtle noncovalent interactions between the chiral catalyst and the substrate in the transition state. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in differentiating the energies of the diastereomeric transition states.

Hydrogen Bonding: Ligands derived from (S)-1-(p-Tolyl)ethanamine, often possessing N-H or other hydrogen-bond donating or accepting functionalities, can engage in specific hydrogen-bonding interactions with substrates. These interactions can help to rigidly orient the substrate within the chiral pocket of the catalyst, thereby dictating the facial selectivity of the reaction. The strength and geometry of these hydrogen bonds in the transition state can be investigated computationally, providing a quantitative measure of their contribution to chiral induction.

π-π Stacking: The tolyl group of (S)-1-(p-Tolyl)ethanamine provides an aromatic ring capable of engaging in π-π stacking interactions with aromatic or other π-rich substrates. These stacking interactions, which are attractive noncovalent forces between aromatic rings, can further stabilize the desired transition state geometry. The relative orientation of the interacting π-systems (e.g., parallel-displaced or T-shaped) can significantly influence the stability of the transition state and, consequently, the enantioselectivity.

| Noncovalent Interaction | Description | Potential Role in Catalysis with (S)-1-(p-Tolyl)ethanamine Derivatives |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Orients the substrate within the catalyst's chiral environment. |

| π-π Stacking | A noncovalent interaction between aromatic rings. | Stabilizes the transition state leading to the major enantiomer. |

This table illustrates the general importance of noncovalent interactions in chiral induction. Specific experimental or computational data for this compound derivatives is not available in the provided search results.

Ligand-Substrate Cooperativity and Chiral Recognition Mechanisms

The concept of ligand-substrate cooperativity is central to understanding the efficacy of many asymmetric catalysts. This refers to the synergistic interaction between the chiral ligand and the substrate, often involving the metal center in organometallic catalysis, to facilitate the chemical transformation and control the stereochemical outcome.

In the context of catalysts derived from (S)-1-(p-Tolyl)ethanamine, the chiral amine moiety can act as a directing group, coordinating to a metal center or interacting with the substrate through noncovalent forces. The specific steric and electronic properties of the tolyl group and the stereochemistry at the benzylic position create a well-defined chiral environment.

The mechanism of chiral recognition involves the catalyst presenting a three-dimensional chiral surface to the incoming substrate. The substrate, in turn, must adopt a specific orientation to minimize steric clashes and maximize favorable interactions with the catalyst. This "lock-and-key" or "hand-in-glove" analogy, refined by the understanding of dynamic and flexible interactions, dictates which of the two enantiotopic faces of the prochiral substrate is more accessible for the chemical reaction. The difference in the activation energies for the two possible approaches leads to the preferential formation of one enantiomer over the other.

While detailed mechanistic studies specifically focusing on catalysts derived from this compound are not prevalent in the provided search results, the principles outlined above form the basis for understanding their function in asymmetric catalysis. Future research combining experimental techniques, such as kinetic analysis and isotopic labeling, with high-level computational studies will undoubtedly provide a more granular picture of the chiral recognition and catalytic processes mediated by this important class of chiral ligands.

Advanced Spectroscopic and Structural Elucidation of S 1 P Tolyl Ethanamine Hydrochloride and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-1-(p-Tolyl)ethanamine hydrochloride, ¹H and ¹³C NMR spectra confirm the molecular structure, while specialized techniques can be employed to verify its stereochemistry.

In a typical ¹H NMR spectrum of the parent amine, (S)-1-(p-tolyl)ethanamine, distinct signals corresponding to the aromatic protons of the p-tolyl group, the methine proton (CH), the methyl protons of the ethyl group, and the tolyl-methyl protons are observed. chemicalbook.comnih.gov Upon protonation to form the hydrochloride salt, the chemical shifts of the protons adjacent to the newly formed ammonium (B1175870) center (especially the methine and amino protons) are expected to shift downfield due to the electron-withdrawing effect of the positive charge.

The determination of enantiomeric purity and absolute configuration often requires the use of chiral auxiliary agents. By reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, the resulting NMR spectra will show distinct signals for each diastereomer, allowing for quantification of the enantiomeric excess. Alternatively, chiral solvating agents or lanthanide shift reagents can be used to induce chemical shift differences between the enantiomers in a non-covalent manner. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be pivotal in mechanistic studies, providing through-space correlation data that helps to determine the proximity of different parts of the molecule, which is crucial for understanding conformational preferences and reaction transition states. wordpress.com

Table 1: Representative ¹H NMR Data for 1-(p-tolyl)ethan-1-amine Note: Data is for the free amine; shifts for the hydrochloride salt will vary, particularly for protons α and β to the nitrogen.

| Proton Assignment | Multiplicity | Chemical Shift (δ) in ppm |

| Aromatic (C₆H₄) | Doublet | ~7.22 |

| Aromatic (C₆H₄) | Doublet | ~7.13 |

| Methine (CH) | Quartet | ~4.06 |

| Amine (NH₂) | Broad Singlet | ~1.77 |

| Ethyl Methyl (CH₃) | Doublet | ~1.36 |

| Tolyl Methyl (CH₃) | Singlet | ~2.32 |

| Data sourced from a study using CDCl₃ as a solvent. chemicalbook.com |

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques are commonly used.

In ESI-MS, the compound is typically observed as its protonated molecular ion, [M+H]⁺, where M is the free amine. For (S)-1-(p-tolyl)ethanamine (C₉H₁₃N, molecular weight ≈ 135.21 g/mol ), this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 136. nih.gov The presence of a chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would not be observed in this mode unless a non-covalent adduct with HCl forms.

Under EI conditions, the molecule is subjected to high-energy electrons, leading to ionization and subsequent fragmentation. chemguide.co.uk The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of the bond adjacent to the C-N bond. miamioh.edulibretexts.org For 1-(p-tolyl)ethanamine, the most prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Key Fragmentation Pathway: [CH₃-C₆H₄-CH(NH₂)CH₃]⁺• → [CH₃-C₆H₄-CH=NH₂]⁺ + •CH₃

This results in a strong peak (often the base peak) at m/z 120. Other fragments, such as the tropylium-like ion from the tolyl group (m/z 91), may also be observed. The molecular ion peak (M⁺•) at m/z 135 for the free amine is typically observed in amines with an odd number of nitrogen atoms. libretexts.orgdocbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for 1-(p-Tolyl)ethanamine

| m/z Value | Proposed Fragment Identity | Fragmentation Process |

| 136 | [M+H]⁺ (protonated molecule) | Electrospray Ionization (ESI) |

| 135 | [M]⁺• (molecular ion) | Electron Impact (EI) |

| 120 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Cleavage and rearrangement of the tolyl group |

Single-Crystal X-ray Diffraction Analysis of this compound Salts and Metal Complexes

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of absolute stereochemistry. nih.gov While a specific public crystal structure for this compound was not identified, the principles of the technique are well-established through studies of similar chiral amine salts. nih.govmdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms (excluding hydrogens, which are often modeled) can be determined. For a chiral molecule crystallized in a chiral space group (a space group lacking inversion centers or mirror planes), the absolute configuration can be determined using anomalous dispersion effects. chemicalbook.com This allows for the unambiguous assignment of the (S) configuration at the chiral carbon center of the ethanamine moiety.

The analysis provides key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁), and the unit cell dimensions (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice.

Beyond defining the molecular structure, SCXRD reveals the intricate details of the crystal packing and the network of non-covalent interactions that create the supramolecular architecture. In the solid state of this compound, hydrogen bonding is the dominant intermolecular force. cdnsciencepub.comresearchgate.net

The primary interaction is the strong charge-assisted hydrogen bond of the type N⁺-H···Cl⁻. iucr.org The three hydrogen atoms of the ammonium group (-NH₃⁺) act as hydrogen bond donors, interacting with neighboring chloride ions as acceptors. These interactions link the cations and anions into specific motifs, such as chains, layers, or complex three-dimensional networks. nih.govmdpi-res.com

C-H···Cl⁻ interactions: Where hydrogen atoms on the carbon framework interact with the chloride ions.

π-stacking: Offset face-to-face or edge-to-face interactions between the aromatic p-tolyl rings of adjacent cations.

The combination of these directional and specific interactions dictates the final crystal structure, influencing physical properties such as melting point and solubility. The analysis of these supramolecular assemblies is crucial for crystal engineering and understanding polymorphism. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying functional groups within a molecule. chemicalbook.com The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts.

Upon formation of the hydrochloride salt from the free amine, the most significant changes occur in the N-H stretching region. The primary amine (-NH₂) bands (typically two peaks around 3300-3400 cm⁻¹) are replaced by a broad and complex series of bands for the ammonium group (-NH₃⁺), usually found at lower wavenumbers (e.g., 2500-3200 cm⁻¹) due to the strong N⁺-H···Cl⁻ hydrogen bonding. cdnsciencepub.com

Other key absorption bands include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹ for the methyl and methine groups.

N-H Bending: The scissoring vibration of the -NH₃⁺ group appears as a strong band around 1500-1600 cm⁻¹.

Aromatic C=C Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): A strong band around 800-840 cm⁻¹ is characteristic of 1,4-disubstitution (para) on a benzene (B151609) ring.

FTIR is also highly effective for reaction monitoring, for instance, by tracking the disappearance of a reactant's characteristic peak (e.g., a C=O stretch of a ketone in a reductive amination) and the appearance of the product's bands (e.g., the N-H bends of the amine).

Table 3: General FTIR Absorption Regions for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (broad) | Ammonium (-NH₃⁺) | 2500 - 3200 |

| C-H Stretch (aromatic) | p-Tolyl Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Ethyl & Methyl Groups | 2850 - 3000 |

| N-H Bend (scissoring) | Ammonium (-NH₃⁺) | 1500 - 1600 |

| C=C Stretch (aromatic) | p-Tolyl Ring | 1450 - 1600 |

| C-H Bend (out-of-plane) | 1,4-Disubstituted Ring | 800 - 840 |

Computational Chemistry and Theoretical Insights into S 1 P Tolyl Ethanamine Hydrochloride Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-1-(p-Tolyl)ethanamine hydrochloride. In its protonated form, the ammonium (B1175870) group (-NH3+) significantly influences the electronic distribution across the molecule.

DFT calculations can map the electron density surface, revealing regions susceptible to nucleophilic or electrophilic attack. The positive charge is largely localized on the ammonium group, which also inductively withdraws electron density from the adjacent chiral center and the aromatic ring. This electronic arrangement is crucial for understanding the molecule's interaction with other chemical species.

Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For the protonated amine, the LUMO is expected to be at a lower energy level compared to its free base, indicating a greater susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of Protonated (S)-1-(p-Tolyl)ethanamine

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. | 7.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 12.5 D |

| Mulliken Charge on N | Partial atomic charge on the nitrogen atom, indicating its electrophilicity. | -0.6 e |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Computational Modeling of Chiral Recognition and Enantioselective Pathways

Understanding how this compound participates in chiral recognition is fundamental to its application in asymmetric synthesis and resolution. Computational modeling can simulate the interactions between the (S)-enantiomer and other chiral molecules, such as a chiral stationary phase in chromatography or a chiral catalyst.

These models, often employing DFT or molecular mechanics, can calculate the binding energies of diastereomeric complexes. For instance, the interaction of this compound with the (R)- and (S)-enantiomers of a chiral acid would form two diastereomeric salt pairs. Computational analysis can predict which pair is more stable by quantifying the non-covalent interactions, such as hydrogen bonds and van der Waals forces.

The key interactions governing chiral recognition for the protonated amine involve the -NH3+ group, which can form a three-point interaction with a chiral host. These interactions typically include hydrogen bonds from the N-H protons, electrostatic interactions involving the positive charge, and steric hindrance from the bulky p-tolyl and methyl groups. By comparing the geometries and interaction energies of the diastereomeric complexes, researchers can predict the enantioselectivity of a given process.

Table 2: Illustrative Interaction Energies for Diastereomeric Complex Formation

| Interacting Chiral Molecule | Diastereomeric Complex | Calculated Interaction Energy (kcal/mol) (Illustrative) |

| (R)-Mandelic Acid | (S)-Amine-(R)-Acid | -15.2 |

| (S)-Mandelic Acid | (S)-Amine-(S)-Acid | -13.8 |

Note: A more negative interaction energy indicates a more stable complex. These values are for illustrative purposes and would be derived from specific computational models.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and conformational analysis of this compound.

Conformational Analysis: The molecule possesses rotational freedom around the C-C and C-N bonds of the ethylamine side chain. Theoretical calculations can identify the most stable conformers in the gas phase or in solution. For protonated phenethylamines, a folded or gauche conformation, where the ammonium group interacts with the π-system of the aromatic ring through a cation-π interaction, is often found to be a stable conformer nih.govresearchgate.net. An extended or anti conformation is another possibility researchgate.net. The relative energies of these conformers can be calculated to determine their population at a given temperature.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra can then be compared with experimental data to confirm the structure and assign signals. For protonated chiral amines, the chemical shifts of the protons on and near the stereocenter are particularly sensitive to the molecular conformation and the electronic environment.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. The calculation of vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions. For the hydrochloride salt, characteristic frequencies associated with the N-H stretching and bending modes of the -NH3+ group are of particular interest. Anharmonic calculations can provide more accurate predictions for these modes, which are known to be influenced by hydrogen bonding and cation-π interactions nih.gov.

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in a condensed phase, such as in solution.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the study of conformational changes, solvation effects, and intermolecular interactions in a dynamic environment. For this compound in an aqueous solution, MD simulations can reveal the structure of the solvation shell around the cation. Water molecules are expected to form a well-defined hydration layer around the charged -NH3+ group through hydrogen bonding.

Furthermore, MD simulations are a powerful tool for studying chiral recognition in solution. By simulating the interaction of the (S)-amine with a chiral selector, it is possible to observe the dynamics of complex formation and dissociation. The stability of the diastereomeric complexes can be assessed by analyzing the residence time of the interacting molecules and by calculating the potential of mean force (PMF) along a reaction coordinate representing the association/dissociation pathway.

Radial distribution functions (RDFs) can be calculated from MD trajectories to provide a probabilistic measure of finding one atom or group of atoms at a certain distance from another. For example, the RDF between the nitrogen atom of the amine and the oxygen atoms of water would reveal the average distances and coordination numbers of the solvating water molecules.

Future Perspectives and Emerging Research Directions for S 1 P Tolyl Ethanamine Hydrochloride Research

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency. researchgate.net Research into the synthesis and application of (S)-1-(p-Tolyl)ethanamine hydrochloride is increasingly adopting these principles.

Future synthetic strategies will likely move away from traditional chemical resolutions, which can be inefficient, towards biocatalytic and enzymatic methods. Enzymatic kinetic resolution, for instance, offers high selectivity under mild conditions. One established method uses Novozym 435, an immobilized lipase, for the solvent-free kinetic resolution of racemic 1-(p-Tolyl)ethanamine, demonstrating the potential of biocatalysis in this area. chemicalbook.com This approach aligns with green chemistry principles by using biodegradable catalysts and often reducing the need for harsh organic solvents. researchgate.net

The application of green solvents is another key research avenue. Water, with its non-toxic and non-flammable nature, is being explored as a medium for enzymatic reactions and other synthetic transformations, which could drastically reduce the environmental footprint of processes involving this compound. mdpi.comnih.gov

Table 1: Comparison of Synthetic Approaches for (S)-1-(p-Tolyl)ethanamine

| Feature | Traditional Chemical Synthesis | Emerging Green Chemistry Approach |

|---|---|---|

| Catalyst | Often stoichiometric chiral resolving agents | Catalytic enzymes (e.g., lipases, transaminases) chemicalbook.com |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions mdpi.com |

| Waste Profile | Higher waste generation, including spent resolving agent | Lower waste (high atom economy), biodegradable catalyst researchgate.net |

| Reaction Conditions | Often requires high temperatures and pressures | Typically mild (ambient temperature and pressure) |

| Selectivity | Variable | High enantioselectivity and chemoselectivity |

Integration into High-Throughput Screening and Automated Synthesis Platforms

The discovery of new catalysts, materials, and pharmaceuticals is being revolutionized by high-throughput screening (HTS) and automated synthesis. These platforms enable the rapid testing of thousands of compounds and reaction conditions, accelerating the pace of research. acs.org Future research will see (S)-1-(p-Tolyl)ethanamine and its derivatives integrated into these automated workflows.

HTS methods are being developed to rapidly analyze the enantiomeric excess (ee) and yield of chiral amines. nih.govambeed.com Techniques combining fluorescence indicator displacement assays and circular dichroism (CD) can screen hundreds of samples quickly. nih.govambeed.com Another advanced method utilizes ¹⁹F NMR-based assays, which can assess over 1,000 samples per day for enantioselectivity and reactivity, a significant improvement over traditional chromatographic methods. acs.org These HTS platforms are crucial for optimizing the synthesis of this compound and for screening its derivatives in catalytic applications. nih.govacs.org

Furthermore, automated synthesis platforms, which use pre-packaged reagent cartridges and programmed protocols, are making chemical synthesis more accessible and reproducible. sigmaaldrich.comyoutube.com Reactions like reductive amination, a key step in amine synthesis, can be fully automated. sigmaaldrich.comyoutube.com Integrating the synthesis of this compound and its derivatives into such systems will allow for on-demand production and rapid library generation for screening purposes.

Table 2: High-Throughput Screening Techniques for Chiral Amine Analysis

| Technique | Principle | Throughput | Key Advantages |

|---|---|---|---|

| Fluorescence/CD Assay | Analyte displaces a fluorophore for yield analysis, followed by CD measurement of a diastereomeric complex for ee analysis. nih.govambeed.com | High (e.g., 192 samples in <15 mins) ambeed.com | Rapid, uses commercially available materials. nih.gov |

| ¹⁹F NMR Assay | A chiral derivatizing agent with a fluorine tag allows for rapid NMR analysis of enantiomers. acs.org | Very High (e.g., ~1,000 samples/day) acs.org | Provides simultaneous data on yield and enantioselectivity; high efficiency. acs.org |

| Dynamic Self-Assembly | Fluorescent diastereomeric complexes are formed in situ, with distinct fluorescence for each enantiomer. nih.gov | High (384-well plate format) nih.gov | Sensitive, robust, and applicable to crude reaction products. nih.gov |

Exploration of Novel Catalytic Transformations and Derivatizations

While this compound is primarily known as a resolving agent, its future lies in its potential as a scaffold for novel chiral catalysts and ligands. Derivatization of the primary amine group can yield a vast library of compounds with diverse steric and electronic properties suitable for asymmetric catalysis. pnas.org

Future research will focus on transforming the amine into functional groups such as amides, sulfonamides, imines, and ureas. These derivatives can serve as chiral auxiliaries, organocatalysts, or as ligands for transition metal complexes. pnas.org For example, converting it into a P,N-ligand could yield catalysts for reactions like palladium-catalyzed allylic substitution, where fine-tuning the ligand structure is critical for achieving high enantioselectivity. pnas.orgresearchgate.net The exploration of such derivatizations aims to develop catalysts that outperform existing systems in challenging transformations. google.com

Table 3: Potential Derivatizations of (S)-1-(p-Tolyl)ethanamine and Their Catalytic Applications

| Derivative Class | Example Transformation | Potential Catalytic Application |

|---|---|---|

| Chiral Amides | Acylation with a functionalized carboxylic acid | Hydrogen-bond donating organocatalysts; directing groups |

| Chiral Imines | Condensation with an aldehyde or ketone | Ligands for metal catalysis; activation of substrates |

| Chiral Phosphinamides | Reaction with a chlorophosphine | Precursors to P,N-ligands for asymmetric hydrogenation or allylic alkylation pnas.orgresearchgate.net |

| Chiral Ureas/Thioureas | Reaction with isocyanates/isothiocyanates | Anion-binding organocatalysts for phase-transfer catalysis mdpi.com |

Advanced In-Silico Design and Optimization of this compound-Based Systems

Computational chemistry is becoming an indispensable tool for catalyst development, allowing for the rational design and optimization of catalytic systems in silico before their synthesis. mdpi.com This approach saves significant time and resources compared to traditional empirical screening. acs.org

Future research on (S)-1-(p-Tolyl)ethanamine-based systems will heavily leverage computational tools. Density Functional Theory (DFT) can be used to model transition states and predict the enantioselectivity of reactions catalyzed by its derivatives. researchgate.net Molecular docking and dynamics simulations can predict how these derivatives will bind to substrates or metal centers, providing insights for rational design. nih.gov

Emerging automated in silico design workflows can now generate and evaluate thousands of virtual catalyst candidates, identifying promising structures with desired properties. acs.orgresearchgate.net AI tools like AlphaFold are also revolutionizing the engineering of enzymes that could be used for the biocatalytic synthesis of the parent amine, enabling rapid structure prediction and targeted mutagenesis. nih.gov These computational pipelines will accelerate the discovery of next-generation catalysts derived from (S)-1-(p-Tolyl)ethanamine.

Table 4: Computational Tools in the Design of (S)-1-(p-Tolyl)ethanamine-Based Systems

| Tool/Method | Application | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Transition state modeling, energy calculations. researchgate.net | Predict reaction outcomes, enantiomeric ratios, and stability. |

| Molecular Docking (e.g., AutoDock, Glide) | Simulating ligand-receptor binding. nih.gov | Predict binding modes and affinities for enzyme or substrate interactions. |

| Automated Design Pipelines (e.g., SCINE Molassembler) | High-throughput virtual screening of catalyst structures. researchgate.net | Rapidly explore chemical space to identify optimal catalyst designs. acs.org |

| Artificial Intelligence (e.g., AlphaFold) | Protein structure prediction. nih.gov | Guide the rational design and directed evolution of enzymes for biocatalysis. |

Synergistic Applications in Multi-Chiral Systems and Complex Molecule Synthesis

The synthesis of complex molecules such as pharmaceuticals and natural products often requires the creation of multiple stereogenic centers with precise control. libretexts.orglumenlearning.com A molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers, making their selective synthesis a formidable challenge. lumenlearning.compressbooks.pub

The future will see derivatives of this compound being employed in sophisticated catalytic systems designed to tackle this complexity. This includes synergistic catalysis, where multiple catalysts work in concert, or in reactions that generate multiple stereocenters in a single step with high diastereoselectivity. For instance, a chiral ligand derived from this amine could be used in a reaction that sets one stereocenter while influencing the formation of subsequent centers.

Research will also focus on developing catalysts that can differentiate between prochiral faces in complex substrates or control the stereochemistry in dynamic kinetic resolutions of substrates that already possess multiple chiral centers. The ability to create epimers—diastereomers that differ at only one of several chiral centers—is particularly important in medicinal chemistry, and catalysts based on (S)-1-(p-Tolyl)ethanamine could be tailored for such specific epimerase-like transformations. libretexts.orglumenlearning.com

Table 5: The Challenge of Synthesizing Multi-Chiral Molecules

| Number of Chiral Centers (n) | Maximum Number of Stereoisomers (2ⁿ) | Stereoisomeric Relationship Types |

|---|---|---|

| 1 | 2 | Enantiomers |

| 2 | 4 | Enantiomers, Diastereomers pressbooks.pub |

| 3 | 8 | Enantiomers, Diastereomers, Epimers lumenlearning.com |

| 4 | 16 | Enantiomers, Diastereomers, Epimers lumenlearning.com |

| 5 | 32 | Enantiomers, Diastereomers, Epimers |

Q & A

Q. Basic

- NMR : Key signals include aromatic protons (δH ~7.06 ppm, multiplet for p-tolyl group), methylene protons adjacent to the amine (δH ~3.08 ppm, triplet), and methyl groups (δH ~2.15 ppm, singlet). Carbon signals for the aromatic carbons appear at δC ~128–137 ppm .

- Mass Spectrometry : The exact mass is 193.0102 Da (CHClN), with ESI-MS showing [M+H] at m/z 154.1 (free base) and chloride adducts .

How can density functional theory (DFT) be applied to study the electronic structure of this compound, and what insights can it provide?

Advanced

DFT calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry, predict NMR chemical shifts, and analyze frontier molecular orbitals to assess reactivity. For example, exact exchange functionals improve thermochemical accuracy, as demonstrated in analogous systems, enabling prediction of bond dissociation energies or solvation effects . Such studies can rationalize stereoelectronic effects influencing chiral recognition or metabolic stability .

What are the challenges in analyzing metabolic pathways of chiral amines like this compound, and how can stable isotope labeling be utilized?

Advanced

Chiral amines often undergo enantioselective metabolism, requiring separation of enantiomers in biological matrices. Stable isotope labeling (e.g., C or N) combined with LC-MS/MS allows tracking of metabolic products. Exact mass databases (e.g., 201.1312 Da for related metabolites) aid in identifying oxidation or conjugation products .

What are the critical considerations for handling and storing this compound to prevent degradation?

Basic

Store under inert atmosphere (N/Ar) at 2–8°C to avoid hygroscopic degradation. Use desiccants and amber glass vials to minimize light exposure. Safety protocols for amine hydrochlorides (e.g., PPE, fume hoods) should align with guidelines for similar compounds like p-toluenesulfonyl chloride .

How do structural modifications on the p-Tolyl group influence the physicochemical properties and biological activity of (S)-1-(p-Tolyl)ethanamine derivatives?

Advanced

Substituents like halogens or electron-withdrawing groups alter lipophilicity (logP) and pK, impacting membrane permeability. For instance, fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced metabolic stability in antifungal studies, while bulky groups (e.g., adamantane) increase steric hindrance, reducing receptor binding .

What chromatographic methods are suitable for assessing the purity and enantiomeric excess of this compound?

Basic

Chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers. Purity ≥95% can be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Reference standards from pharmacopeial guidelines ensure method validation .

In the context of enantioselective synthesis, what catalytic systems have been reported for the asymmetric reduction of imines to produce (S)-1-(p-Tolyl)ethanamine?

Advanced

Chiral catalysts like Ru-BINAP complexes or organocatalysts (e.g., CBS reduction) enable enantioselective imine hydrogenation. For example, (R)- or (S)-BINAP ligands yield enantiomeric excesses >90%, as seen in analogs like (S)-1-(4-tert-butylphenyl)ethylamine .

What are the solubility properties of this compound in common organic solvents, and how does this impact reaction design?

Basic

The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., MeOH, PrOH). Reaction design should prioritize solvents like ethanol or THF to enhance nucleophilicity in SN2 reactions .

How can X-ray crystallography be employed to confirm the absolute configuration of this compound, and what are the common pitfalls in crystallographic analysis?

Advanced

Single-crystal X-ray diffraction with Cu-Kα radiation resolves the chiral center and hydrogen bonding patterns (e.g., chloride interactions). Pitfalls include crystal twinning or disorder, mitigated by slow evaporation from PrOH/EtO. Flack parameter analysis (|x| < 0.1) confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products